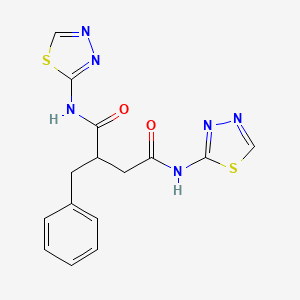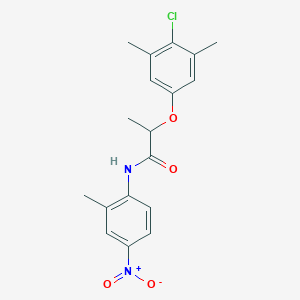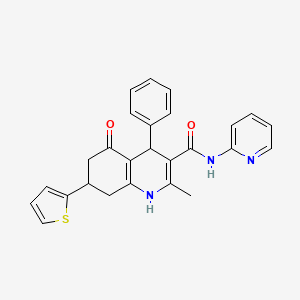
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide
説明
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide, also known as CTB, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB is a white crystalline powder, and its molecular formula is C16H14ClF6NO.
作用機序
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is taken up by neurons and transported retrogradely to their cell bodies. It binds to gangliosides and glycoproteins on the cell surface, which facilitates its uptake by neurons. Once inside the neuron, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is transported along microtubules to the cell body. The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is not fully understood, but it is thought to involve the inhibition of protein synthesis and the activation of signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the synthesis of proteins in neurons, which can affect neuronal function. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has also been shown to activate signaling pathways that are involved in neuronal survival and regeneration. Additionally, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has been shown to affect the expression of genes that are involved in neuronal function and plasticity.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has several advantages for lab experiments. It is a reliable tracer for neuronal pathways and has been extensively used in scientific research. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is also stable and easy to handle. However, there are some limitations to the use of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide. It can be toxic to cells at high concentrations, and its uptake by neurons can be affected by the presence of other molecules. Additionally, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is not suitable for use in live animals due to its toxicity.
将来の方向性
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide in scientific research. One direction is the development of new methods for the delivery of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide to neurons. This could involve the use of nanoparticles or other delivery systems to improve the efficiency of uptake. Another direction is the use of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide in the study of neurological diseases such as Alzheimer's and Parkinson's disease. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide could be used to study the connectivity of neural circuits in these diseases and to develop new treatments. Additionally, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide could be used in the development of new drugs that target neuronal function and plasticity.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has been used in scientific research as a tracer for neuronal pathways. It has been shown to be taken up by neurons and transported retrogradely to their cell bodies. This property has been used to study the connectivity of neural circuits in the brain and spinal cord. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has also been used to study the regeneration of damaged neurons and the effects of drugs on neuronal function.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF6NO/c1-3-11(12(15,16)17,13(18,19)20)10(22)21-8-5-4-7(2)9(14)6-8/h4-6H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBMDJZSRVRYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4169128.png)
![N~1~-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4169130.png)


![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4169161.png)


![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4169187.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4169192.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-naphthalenesulfonamide](/img/structure/B4169202.png)
![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4169211.png)
![ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4169216.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4169221.png)
![4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4169228.png)